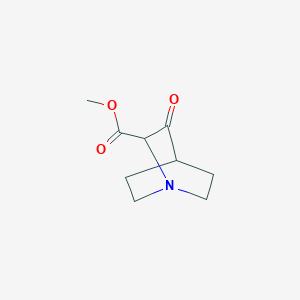
4-(二甲基-4H-1,2,4-三唑-3-基)苯甲酸
描述
4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid: is an organic compound that features a benzoic acid moiety substituted with a dimethyl-1,2,4-triazole ring
科学研究应用
Chemistry: In chemistry, 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is used as a building block for the synthesis of more complex molecules. It serves as a precursor for the development of novel materials and catalysts.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its triazole ring is known to interact with various biological targets, making it a valuable tool in drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its potential as an antimicrobial and anticancer agent. Its ability to inhibit specific enzymes and pathways is of significant interest for therapeutic development .
Industry: In the industrial sector, 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is used in the formulation of agrochemicals and as an intermediate in the production of dyes and pigments .
作用机制
Target of Action
It is known that this compound is a broad-spectrum pesticide and fungicide . Therefore, it can be inferred that its targets are likely to be specific enzymes or proteins in pests and fungi that are crucial for their growth and reproduction.
Mode of Action
As a pesticide and fungicide, it is likely to interfere with the biological processes of pests and fungi, thereby inhibiting their growth and reproduction .
Biochemical Pathways
Given its role as a pesticide and fungicide, it is likely to disrupt the metabolic pathways of pests and fungi, leading to their death .
Pharmacokinetics
It is known that this compound is a white crystal or crystalline powder , suggesting that it may have good solubility in organic solvents . This could potentially impact its bioavailability.
Result of Action
As a pesticide and fungicide, it is likely to cause death in pests and fungi by disrupting their metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid. For instance, the compound’s efficacy as a pesticide and fungicide may vary depending on the specific environmental conditions, such as temperature, humidity, and the presence of other chemicals . Furthermore, its stability may be affected by factors such as light, heat, and pH .
生化分析
Biochemical Properties
4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in this compound is known to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. This interaction can modulate the activity of enzymes such as cytochrome P450, which is involved in the metabolism of various substrates . Additionally, the benzoic acid moiety can participate in hydrogen bonding and hydrophobic interactions with proteins, influencing their structure and function .
Cellular Effects
The effects of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis, a process of programmed cell death . This effect is mediated through the modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth . Furthermore, 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. For example, this compound can inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components . This inhibition can prevent cancer cell invasion and metastasis. Additionally, 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The stability and degradation of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time . Its effects on cellular processes can vary depending on the duration of exposure. Short-term exposure to 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid can lead to immediate changes in cell signaling and gene expression, while long-term exposure may result in more profound alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid in animal models are dose-dependent. At low doses, this compound can exhibit therapeutic effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it may cause toxic effects, including hepatotoxicity and nephrotoxicity . The threshold for these adverse effects varies depending on the species and the route of administration. Therefore, careful dose optimization is essential for maximizing the therapeutic benefits while minimizing the risks.
Metabolic Pathways
4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid can affect the activity of enzymes involved in the shikimate pathway, which is crucial for the biosynthesis of aromatic amino acids .
Transport and Distribution
The transport and distribution of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporters such as organic anion transporters (OATs) and organic cation transporters (OCTs) . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The distribution of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid within tissues can also be affected by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, and endoplasmic reticulum, through targeting signals and post-translational modifications . For example, the benzoic acid moiety can facilitate the targeting of this compound to the nucleus, where it can interact with transcription factors and other nuclear proteins . Additionally, the triazole ring can promote the localization of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid to the mitochondria, influencing mitochondrial function and energy metabolism .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid typically involves the reaction of benzoic acid derivatives with triazole precursors. One common method includes the use of sodium hypochlorite as an oxidizing agent to facilitate the formation of the triazole ring . The reaction is carried out under controlled heating conditions, followed by purification steps such as crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or the benzoic acid moiety.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the benzoic acid ring.
Common Reagents and Conditions:
Oxidation: Sodium hypochlorite, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while substitution reactions can introduce various functional groups onto the benzoic acid ring.
相似化合物的比较
- 4-(4H-1,2,4-triazol-4-yl)benzoic acid
- 4-((3,5-dimethyl-4H-1,2,4-triazol-4-yl)imino)methyl)benzoic acid
- 4-(1H-1,2,4-triazol-1-yl)benzoic acid
Comparison: 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid is unique due to the presence of dimethyl groups on the triazole ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards biological targets, making it a distinct candidate for various applications .
属性
IUPAC Name |
4-(4,5-dimethyl-1,2,4-triazol-3-yl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-7-12-13-10(14(7)2)8-3-5-9(6-4-8)11(15)16/h3-6H,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBDTXFBBBIGPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1C)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342135-56-1 | |
| Record name | 4-(dimethyl-4H-1,2,4-triazol-3-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![1-{[1-(2-Chloropyridin-3-yl)-1H-pyrrol-2-yl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B1454372.png)
![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)


